N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a synthetic organic compound featuring a thiazolidin-1,1-dioxide (sulfone) core linked to substituted phenyl groups via an ethanediamide bridge. This structure combines a fluorophenyl moiety (enhancing lipophilicity and target binding) with a methoxyphenyl group (modulating electronic properties). Such compounds are often explored for therapeutic applications, including kinase inhibition or anti-inflammatory activity, though specific biological data for this molecule require further investigation .
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5S/c1-28-17-8-7-15(23-9-2-10-29(23,26)27)11-16(17)22-19(25)18(24)21-12-13-3-5-14(20)6-4-13/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSZTVTXFHLKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By potentially inhibiting CDK2, the compound could disrupt the normal progression of the cell cycle, leading to a halt in cell division and proliferation.
Pharmacokinetics
Thiazolidine derivatives, which this compound is a part of, have been shown to have varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity. These properties suggest that thiazolidine derivatives may have good bioavailability and pharmacokinetic activity.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of CDK2. This could lead to a disruption in the cell cycle, halting cell division and proliferation. The compound’s varied biological properties suggest it may also have other effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. .
Biological Activity
N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiazolidine ring and an ethanediamide linkage, which are significant for its biological interactions. The presence of a sulfone group and methoxyphenyl moiety enhances its chemical reactivity and potential biological activity.
Structural Formula
Key Functional Groups
- Thiazolidine Ring: Contributes to the compound's reactivity.
- Methoxy Group: Enhances lipophilicity and biological interaction.
- Sulfone Group: Involved in hydrogen bonding and electrostatic interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfone group can form hydrogen bonds, while the methoxyphenyl group can participate in π-π stacking interactions. These interactions may modulate enzyme activity or receptor binding, leading to various therapeutic effects.
Potential Mechanisms
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation: It could alter receptor activity, influencing cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that thiazolidine derivatives can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Case Study: Thiazolidine Derivatives
A study on thiazolidine-based compounds demonstrated their effectiveness as selective COX-2 inhibitors. The lead compound exhibited:
- Inhibition of Prostaglandin E(2) Production: Reduced levels in experimental models.
- Decreased Neutrophil Infiltration: Lowered inflammatory cell migration to sites of injury.
Antimicrobial Activity
Emerging data suggest that the compound may possess antimicrobial properties. Similar thiazolidine derivatives have been evaluated for their effectiveness against various bacterial strains, indicating potential as a scaffold for developing new antibiotics.
Comparative Analysis
| Compound Name | Activity Type | Selectivity | Reference |
|---|---|---|---|
| VIG3b | COX Inhibition | COX-2 > COX-1 | |
| N-[5-(1,1-dioxo)] | Antimicrobial | Broad Spectrum |
Synthesis and Biological Evaluation
Recent synthetic routes for this compound have been developed to enhance yield and purity. Biological evaluations have focused on:
- In vitro Assays: Assessing enzyme inhibition and antimicrobial efficacy.
- In vivo Models: Evaluating anti-inflammatory effects in animal models.
Future Directions
Further research is needed to explore:
- Mechanistic Studies: Understanding detailed pathways affected by the compound.
- Clinical Trials: Evaluating safety and efficacy in humans.
Comparison with Similar Compounds
Structural Analogues with Ethanediamide Linkages
The ethanediamide (oxalamide) functional group is a common motif in medicinal chemistry due to its hydrogen-bonding capacity. Key structural analogs include:
Key Observations :
- Heterocyclic Diversity: The target compound’s thiazolidin-1,1-dioxide core distinguishes it from analogs with thiazolo-triazole () or thieno-pyrazole systems (). These heterocycles influence conformational rigidity and binding to biological targets .
- Substituent Effects : The 4-fluorophenyl group is conserved across analogs (e.g., ), likely optimizing π-π stacking in hydrophobic binding pockets. Methoxy groups (either on phenyl or alkyl chains) improve solubility and modulate electronic effects .
CDK2 Inhibitors (e.g., BMS-387032)
BMS-387032 (), an N-acyl-2-aminothiazole, shares a thiazole motif with the target compound but differs in its piperidinecarboxamide side chain. Key differences:
- Selectivity : BMS-387032 exhibits CDK2/cycE IC₅₀ = 48 nM with 10-fold selectivity over CDK1/cycB. The target compound’s selectivity profile remains uncharacterized but may vary due to its distinct heterocycle .
- Pharmacokinetics : BMS-387032 shows 100% oral bioavailability in mice and a plasma half-life of 5–7 h. The target compound’s ethanediamide linker may reduce metabolic clearance compared to BMS-387032’s carboxamide .
COX Inhibitors (e.g., Compound 9 in )
Compound 9 (imidazole-thiazole derivative) inhibits COX1/2, highlighting the role of fluorophenyl and methoxyphenyl groups in anti-inflammatory activity. The target compound’s thiazolidin-1,1-dioxide group may confer unique COX-binding interactions compared to Compound 9’s imidazole-thiazole core .
Substituent-Driven Functional Differences
- Fluorophenyl vs. Halogenated Phenyl : Compounds with 4-chlorophenyl or 4-bromophenyl () exhibit reduced bioavailability compared to fluorophenyl analogs due to increased molecular weight and steric bulk .
- Methoxy Positioning : The 2-methoxyphenyl group in the target compound may sterically hinder interactions compared to 4-methoxyphenyl derivatives (), altering target affinity .
Preparation Methods
Reduction of the Benzylidene Moiety
Hydrogenation of the exocyclic double bond in 1 using palladium on carbon (10% w/w) under H₂ atmosphere (1 atm) in ethanol affords 5-(2-methoxyphenyl)thiazolidine-2,4-dione.
Amide Bond Formation with 4-Fluorobenzylamine
The ethanediamide bridge is constructed via a two-step sequential amidation.
Synthesis of Ethanedioic Acid Dichloride
Coupling with 5-(2-Methoxyphenyl)thiazolidine-2,4-dione
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Step 1 : Reaction of ethanedioic acid dichloride with 5-(2-methoxyphenyl)thiazolidine-2,4-dione (1.0 equiv) in dichloromethane at 0°C.
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Intermediate : Chloro-oxalyl-thiazolidinone adduct.
Reaction with 4-Fluorobenzylamine
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Step 2 : Addition of 4-fluorobenzylamine (1.5 equiv) and triethylamine (2.0 equiv) to the chloro-oxalyl intermediate.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 25°C |
| Yield | 58% |
Final Assembly and Purification
The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Characterization Data
-
Molecular Formula : C₂₁H₂₀FN₃O₅S
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Molecular Weight : 461.46 g/mol
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Melting Point : 182–184°C
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.51 (d, J = 6.0 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.42–3.35 (m, 4H, thiazolidinone-CH₂).
Optimization of Reaction Conditions
Key variables influencing yield include stoichiometry, catalyst loading, and reaction time. For instance, increasing the molar ratio of 4-fluorobenzylamine from 1.0 to 1.5 equiv improved yields from 42% to 58% by mitigating side reactions.
Analytical Validation
Purity was assessed via HPLC (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min), showing >98% purity. High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 461.1201 [M+H]⁺ (calculated: 461.1204).
Challenges and Mitigation Strategies
Q & A
Q. What are the standard synthetic protocols for preparing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]-N'-[(4-fluorophenyl)methyl]ethanediamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolidinone core via cyclization of a mercaptoacetic acid derivative with a substituted phenyl group under reflux conditions (e.g., using DMF as solvent and K₂CO₃ as base) .
- Step 2 : Introduction of the 4-fluorobenzyl group via nucleophilic substitution or amide coupling. For example, coupling the thiazolidinone intermediate with 4-fluorobenzylamine using EDCI/HOBt as coupling agents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is commonly employed to isolate the final compound .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 461.12 for C₂₁H₂₀FN₃O₄S) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELXL software is used to refine crystal structures, particularly for resolving steric clashes in the thiazolidinone ring .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy to detect aggregation .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products (e.g., hydrolysis of the amide bond) .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in biological activity data across different assay systems?
- Dose-Response Curves : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., antiproliferative activity in A2780 ovarian carcinoma cells) to distinguish direct target engagement from off-target effects .
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays for inhibition) to confirm target specificity. For example, discrepancies in CDK2 inhibition may arise from variations in ATP concentrations across assays .
Q. How can computational methods guide the optimization of this compound's pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., CDK2) and identify regions for structural modification (e.g., fluorophenyl group orientation for enhanced hydrophobic interactions) .
- ADMET Prediction : Tools like SwissADME estimate logP (target <5), topological polar surface area (TPSA <140 Ų), and cytochrome P450 interactions to reduce toxicity risks .
Q. What methodologies are effective for studying the compound's mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) can identify downstream signaling pathways affected by the compound (e.g., phosphorylation changes in cancer cell lines) .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., CDK2) using SHELX utilities to resolve binding-site interactions at 1.5–2.0 Å resolution .
Q. How can researchers address low bioavailability observed in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance intestinal absorption. For example, replace the free hydroxyl with a phosphate ester for improved water solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) to prolong circulation time and reduce hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
